molecular formula C26H23ClN4O4S B11667389 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate

Cat. No.: B11667389
M. Wt: 523.0 g/mol
InChI Key: TWCQETLVQRVPCZ-CCVNUDIWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . The chlorobenzyl group is then introduced via a nucleophilic substitution reaction. The final steps involve the formation of the sulfanyl and hydrazono linkages, followed by acetylation to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzimidazole and chlorobenzyl groups in 4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate distinguishes it from other similar compounds. This structural arrangement may confer enhanced biological activity and specificity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H23ClN4O4S

Molecular Weight

523.0 g/mol

IUPAC Name

[4-[(E)-[[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H23ClN4O4S/c1-17(32)35-23-12-9-19(13-24(23)34-2)14-28-30-25(33)16-36-26-29-21-5-3-4-6-22(21)31(26)15-18-7-10-20(27)11-8-18/h3-14H,15-16H2,1-2H3,(H,30,33)/b28-14+

InChI Key

TWCQETLVQRVPCZ-CCVNUDIWSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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